2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester
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Overview
Description
2-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester is a glutamic acid derivative.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives
The compound 2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester has been utilized in the synthesis of pyrimidine derivatives, which are known for their biological activities. The synthesis involves an unusual Michael addition process and is significant due to the biological relevance of the resulting pyrimidine derivatives (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Anticonvulsant Properties
Compounds based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have shown promising anticonvulsant properties. These compounds were synthesized using the aforementioned compound as a base and evaluated for their anticonvulsant activity, indicating a potential therapeutic application (Arustamyan et al., 2019).
Insecticidal Activity
Synthesis and Evaluation of Chrysanthemates
Various chrysanthemates based on 2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]-thiophen-3-yl have been synthesized using the compound . These chrysanthemates were found to have significant insecticidal activity, especially against the American cockroach, with certain derivatives displaying potency greater than that of the reference compound, allethrin (Nakada, Muramatsu, Asai, Tsuji, & Yura, 1978).
Pharmaceutical Analysis
Quantitative Determination in Plasma
A sensitive method was developed for the quantitative determination of a cerebral vasodilator closely related to the compound of interest in plasma. The method utilized electron capture gas chromatography and was sensitive enough to detect clinical doses in human plasma (Higuchi, Sasaki, & Sado, 1975).
Chemical Reactions and Properties
Study of Rearrangements
The compound, when treated under certain conditions, underwent rearrangements leading to various interesting products. These reactions and the resulting products are of importance in understanding the chemical behavior and potential applications of the compound (Kim, 1986).
properties
Product Name |
2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester |
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Molecular Formula |
C21H23NO8 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
dimethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C21H23NO8/c1-12-14(20(24)22-15(21(25)27-3)5-7-19(23)26-2)11-17(30-12)13-4-6-16-18(10-13)29-9-8-28-16/h4,6,10-11,15H,5,7-9H2,1-3H3,(H,22,24) |
InChI Key |
XSKYFPLGUZZMGD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)C2=CC3=C(C=C2)OCCO3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC3=C(C=C2)OCCO3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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